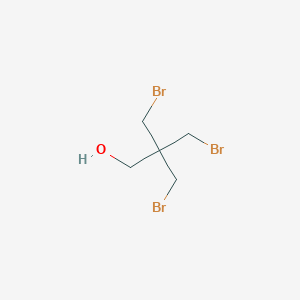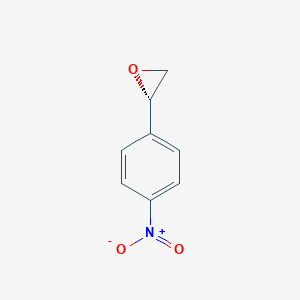
3-Bromo-2,2-bis(bromomethyl)propanol
概要
説明
3-Bromo-2,2-bis(bromomethyl)propanol is a chemical compound that has been studied for its potential use in various chemical syntheses and industrial applications. It is an intermediate in the synthesis of S-013420, a compound of interest in pharmaceutical research .
Synthesis Analysis
The synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol has been optimized to be safe and scalable. A notable method involves nitric acid oxidation using a catalytic amount of NaNO2, with the starting material added in portions. This approach has been successfully scaled up to a 3,000 L pilot production, demonstrating its practicality for large-scale applications .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-Bromo-2,2-bis(bromomethyl)propanol, related compounds have been structurally characterized. For instance, the crystal structures of bis[2-(bromodimethylstannyl)ethyl]phenylphosphine oxide and t-butyl[3-(iododimethylstannyl)propyl]phenylphosphine oxide have been determined, which may offer insights into the steric and electronic effects of bromine substituents in similar compounds .
Chemical Reactions Analysis
The reactivity of 3-Bromo-2,2-bis(bromomethyl)propanol in chemical reactions is not directly detailed in the provided papers. However, studies on related brominated compounds suggest that they can undergo various reactions, such as photodissociation dynamics at specific wavelengths, leading to the formation of Br fragments . Additionally, reactions with nucleophiles have been reported to form cyclopropane derivatives, indicating the potential for 3-Bromo-2,2-bis(bromomethyl)propanol to participate in similar nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2,2-bis(bromomethyl)propanol are not extensively covered in the provided papers. However, the toxicity and carcinogenicity of a structurally related compound, 2,2-Bis(bromomethyl)-1,3-propanediol, have been studied in animal models, suggesting that brominated compounds of this class may pose health risks . This information is crucial for handling and safety protocols in industrial and laboratory settings.
Relevant Case Studies
A case study involving the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol as an intermediate for S-013420 is particularly relevant. The development of a safe and scalable process for its production is a significant advancement in the field of chemical synthesis . Additionally, the toxicology and carcinogenesis studies of related brominated compounds provide valuable information on the potential health impacts of exposure to such chemicals .
科学的研究の応用
Chemical Transformation and Environmental Impact
- Chemical Transformation under Basic Conditions: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) undergoes spontaneous decomposition in aqueous solution, forming various byproducts like BBMO, BMHMO, and DOH. This process releases bromide ions and has significant environmental implications, especially in aquifers where TBNPA is a major pollutant (Ezra et al., 2005).
- Distribution in Fractured Chalk Aquitard: Studies on the distribution of TBNPA in fractured chalk aquitards indicate a greater sorption of TBNPA compared to DBNPG. This differential sorption affects the TBNPA/DBNPG ratio in fracture water, highlighting the compound's environmental mobility and persistence (Ezra et al., 2006).
Industrial and Synthetic Applications
- Synthesis of Intermediates: A scalable process for nitric acid oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol to 3-bromo-2,2-bis(bromomethyl)propanoic acid was developed, which is crucial for the synthesis of intermediates like S-013420 (Osato et al., 2011).
- In Glycoconjugate Chemistry: The compound is used in the preparation of dibromoisobutyl mono- to tetrasaccharide glycosides, important in the synthesis of neoglycolipids and neoglycoproteins (Magnusson et al., 1990).
Photolabile Tags and Photodissociation Dynamics
- Combinatorial Encoding: 3-Bromo-2,2-bis(bromomethyl)propanol is involved in the development of trithiabicyclo[2.2.2]octanes for photolabile tags used in combinatorial encoding. These compounds exhibit efficient photoinduced fragmentation, essential for encoding technologies (Valiulin & Kutateladze, 2008).
- Photodissociation Study: In photodissociation studies, 3-bromo-2,2-bis(bromomethyl)propanol derivatives were observed to have a strong polarization dependence in time-of-flight profiles, indicating anisotropic distributions of bromine fragments (Indulkar et al., 2011).
Crystal Structures and Magnetic Properties
- Magnetic Properties in Mixed-Valent Tetranuclear Complexes: The compound has been used in synthesizing mixed-valent tetranuclear complexes with MnII2MnIII2 core, which are characterized for their magnetic properties. The structure of these complexes provides insights into magnetic interactions among manganese atoms (Mikuriya et al., 2019).
作用機序
Target of Action
3-Bromo-2,2-bis(bromomethyl)propanol is a brominated flame retardant It’s known to react with oxoacids and carboxylic acids to form esters .
Mode of Action
The compound interacts with its targets through a chemical reaction. It reacts with oxoacids and carboxylic acids to form esters . Oxidizing agents can convert them to aldehydes or ketones .
Biochemical Pathways
Its reaction with oxoacids and carboxylic acids suggests that it may be involved in esterification processes .
Pharmacokinetics
It’s known to be insoluble in water , which may impact its bioavailability and distribution in the body.
Result of Action
It’s known to be a brominated flame retardant , suggesting that it may contribute to reducing the flammability of materials.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,2-bis(bromomethyl)propanol can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution and action in aqueous environments. Furthermore, it’s stable and incompatible with strong oxidizing agents , indicating that its stability and action may be affected by the presence of such agents.
Safety and Hazards
3-Bromo-2,2-bis(bromomethyl)propanol is probably combustible . It generates flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It should be stored in a refrigerator . In case of eye contact, flush the eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center .
特性
IUPAC Name |
3-bromo-2,2-bis(bromomethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJPOEGPNIVDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br3O | |
| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19894 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024641 | |
| Record name | 3-Bromo-2,2-bis(bromomethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992), Other Solid | |
| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19894 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Insoluble (<1 mg/ml at 70.7 °F) (NTP, 1992) | |
| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19894 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3-Bromo-2,2-bis(bromomethyl)propanol | |
CAS RN |
1522-92-5, 36483-57-5 | |
| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19894 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaerythritol tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036483575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol tribromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromo-2,2-bis(bromomethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropan-1-ol, tribromo derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITOL TRIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HZ2FQ3KUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental fate of 3-Bromo-2,2-bis(bromomethyl)propanol and why is it a concern?
A: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) undergoes a series of decomposition reactions in aqueous solutions, releasing bromide ions at each step []. This process forms 3,3-bis(bromomethyl)oxetane (BBMO), 3-bromomethyl-3-hydroxymethyloxetane (BMHMO), and ultimately 2,6-dioxaspiro[3.3]-heptane (DOH) []. TBNPA is considered a significant semi-volatile organic pollutant in certain aquifers and its long half-life (estimated at ~100 years) means it persists in the environment long after the source is eliminated []. This persistence, combined with the potential toxicity of TBNPA and its byproducts, raises environmental concerns.
Q2: How can 3-Bromo-2,2-bis(bromomethyl)propanol be utilized in the development of photolabile tags?
A: 3-Bromo-2,2-bis(bromomethyl)propanol serves as a valuable starting material in synthesizing a variety of 4-substituted trithiabicyclo[2.2.2]octanes []. These compounds, when reacted with carbonyl compounds, form adducts that demonstrate efficient photoinduced fragmentation upon light exposure []. This property makes them suitable for use as photolabile tags in applications like combinatorial encoding. The diverse range of possible 4-substituted trithiabicyclo[2.2.2]octanes allows for the creation of mass-differentiated photolabile tags, broadening their potential applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)









